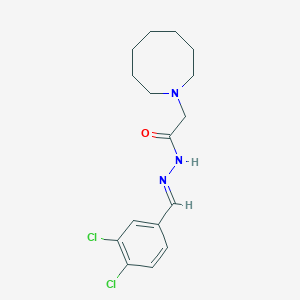

![molecular formula C10H11F3N2O B5607196 1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone](/img/structure/B5607196.png)

1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves innovative methodologies, including the Brønsted base-catalyzed Pechmann-type reaction, which has been effectively applied to create 4-trifluoromethyl 2-pyrones and pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, using 2-dimethylamino pyridine (2-DMAP) as a catalyst. This method produces the desired compounds in good to excellent yields, showcasing a practical approach to synthesizing trifluoromethylated pyrones and pyridones (Yan et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using various spectroscopic techniques. X-ray diffraction structural analysis has confirmed the structure of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole, highlighting the precision of structural characterization in understanding the molecular geometry and electronic structure of these compounds (Kanishchev et al., 2007).

Chemical Reactions and Properties

Trifluoromethyl compounds exhibit a variety of chemical reactions, including their use in the synthesis of conjugated pyrans through enamination and subsequent conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination. These processes lead to valuable photophysical properties, demonstrating the compounds' potential in the design of novel fluorophores (Obydennov et al., 2022).

Physical Properties Analysis

The physical properties, such as solvatochromism and fluorescence intensity in alcohols, are notable in enamino-substituted 4-pyrones. These compounds exhibit a strong increase in fluorescence intensity in alcohols, alongside a large Stokes shift and good quantum yield, indicating significant potential for applications in materials science (Obydennov et al., 2022).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted by their reactivity in various synthesis reactions, such as the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to the production of isoflavones and other heterocyclic compounds. These reactions demonstrate the versatility and reactivity of the dimethylamino and trifluoromethyl groups in synthetic chemistry (Moskvina et al., 2015).

将来の方向性

特性

IUPAC Name |

1-[4-(dimethylamino)-2-(trifluoromethyl)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-6(16)8-7(15(2)3)4-5-14-9(8)10(11,12)13/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLMZPRIPCJADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)

![9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607125.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5607137.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5607149.png)

![2-[(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1-pyrrolidinecarboxamide](/img/structure/B5607155.png)

![2-methoxy-5-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5607163.png)

![1-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5607180.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5607207.png)

![4-[(hydroxyimino)methyl]phenyl benzenesulfonate](/img/structure/B5607220.png)